![molecular formula C18H20N2O4S B248390 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine CAS No. 5937-13-3](/img/structure/B248390.png)
1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine, also known as MBPSP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBPSP belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities, including antitumor, anti-inflammatory, and analgesic properties.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine involves its interaction with various cellular components, including proteins and enzymes. 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tumor invasion and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine are related to its mechanism of action. Studies have shown that 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as a chemotherapeutic agent. 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has also been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory and pain-related conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine for lab experiments is its relatively simple and efficient synthesis method. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to exhibit various biological activities, making it a promising candidate for further research. However, one of the limitations of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine is its potential toxicity, which requires further investigation.
Zukünftige Richtungen
There are several future directions for the research on 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine. One of the potential applications of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine is its use as a chemotherapeutic agent for the treatment of various cancers. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine may have potential as a treatment for various inflammatory and pain-related conditions. Further research is needed to investigate the potential toxicity of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine and its effects on normal cells. Additionally, the development of more efficient synthesis methods for 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine may facilitate its use in further research.
Synthesemethoden
The synthesis of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine involves the reaction of 1-(2-methoxybenzoyl)piperazine with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction occurs at room temperature and yields 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine as a white solid. This method is relatively simple and efficient, making 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine a promising candidate for further research.
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to exhibit various biological activities in scientific research. One of the most significant applications of 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine is its potential as an anticancer agent. Studies have shown that 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine can induce apoptosis in cancer cells, leading to their death. Additionally, 1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine has been found to inhibit the growth and proliferation of cancer cells, indicating its potential as a chemotherapeutic agent.
Eigenschaften
CAS-Nummer |
5937-13-3 |
---|---|
Produktname |
1-(2-Methoxybenzoyl)-4-(phenylsulfonyl)piperazine |
Molekularformel |
C18H20N2O4S |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
[4-(benzenesulfonyl)piperazin-1-yl]-(2-methoxyphenyl)methanone |
InChI |
InChI=1S/C18H20N2O4S/c1-24-17-10-6-5-9-16(17)18(21)19-11-13-20(14-12-19)25(22,23)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3 |
InChI-Schlüssel |
GPJYREUXKGYKBQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.